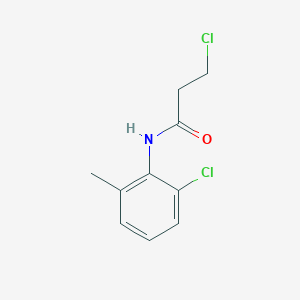

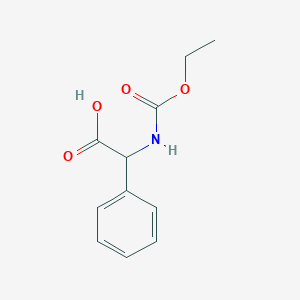

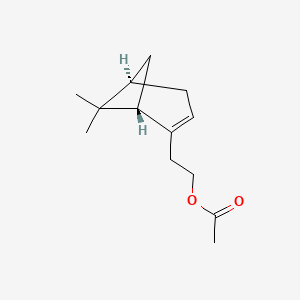

![molecular formula C25H43NNa2O8S B13821166 Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt CAS No. 43154-85-4](/img/structure/B13821166.png)

Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Esterification Reaction: The synthesis begins with the reaction of maleic anhydride with oleamido-MIPA to obtain oleamido-MIPA maleate.

Sulfonation Reaction: The oleamido-MIPA maleate then reacts with sodium bisulfite to produce the final product, butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt.

Industrial Production Methods

The industrial production of this compound follows the same synthetic routes but on a larger scale. The reactions are typically carried out in controlled environments to ensure high yield and purity. The final product is often tested for physical and chemical properties, including solubility, stability, and biodegradability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, especially under strong oxidizing conditions.

Hydrolysis: It is prone to hydrolysis under strong acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidants like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis.

Major Products

Scientific Research Applications

Chemistry

Surfactant: It is widely used as a surfactant in various formulations due to its excellent emulsifying and dispersing properties.

Biology

Biodegradability: The compound is biodegradable, making it suitable for use in environmentally friendly products.

Medicine

Cleansing Agent: It is used in medical formulations as a cleansing agent due to its mildness and effectiveness.

Industry

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing them to spread more easily. This action is facilitated by the molecular structure, which includes both hydrophilic (water-attracting) and hydrophobic (water-repelling) components .

Comparison with Similar Compounds

Similar Compounds

- Disodium oleoyl isopropanolamide sulfosuccinate

- Disodium monooleamido MIPA-sulfosuccinate

- Disodium oleic monoisopropanolamide sulfosuccinate

Uniqueness

Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant, making it suitable for a wide range of applications .

Properties

CAS No. |

43154-85-4 |

|---|---|

Molecular Formula |

C25H43NNa2O8S |

Molecular Weight |

563.7 g/mol |

IUPAC Name |

disodium;4-[1-(octadec-9-enoylamino)propan-2-yloxy]-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C25H45NO8S.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)26-20-21(2)34-25(30)22(19-24(28)29)35(31,32)33;;/h10-11,21-22H,3-9,12-20H2,1-2H3,(H,26,27)(H,28,29)(H,31,32,33);;/q;2*+1/p-2 |

InChI Key |

KUZLAYSZNFYDFT-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

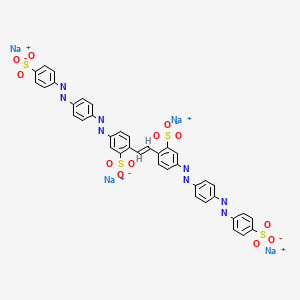

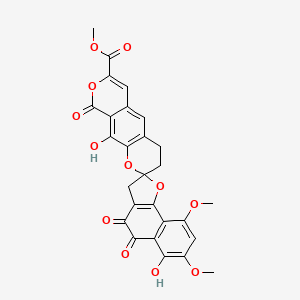

![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)

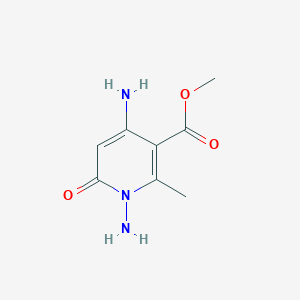

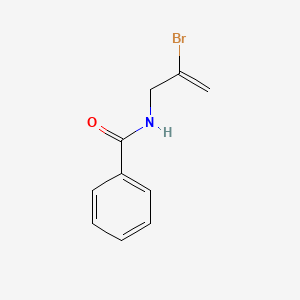

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)

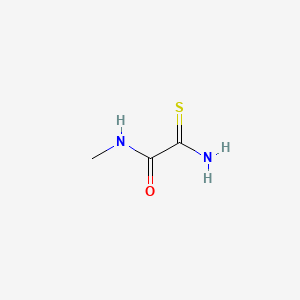

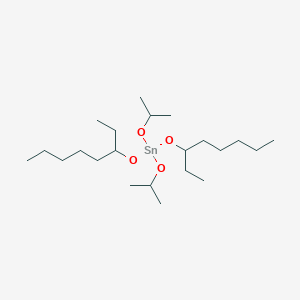

![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)

![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)